(1-Pyrazin-2-yl-ethylamino)-acetic acid

Medicinal Chemistry ADME Lead Optimization

This chiral amino acid derivative (CAS 1341175-31-2) is a critical heterocyclic building block featuring a pyrazine ring linked via an ethylamino spacer to an acetic acid terminus—a unique pharmacophore for CCR5-mediated disease programs (HIV, asthma, RA). Unlike generic pyrazine-acetic acids, its LogP (~0.21) and TPSA (~75.1 Ų) ensure oral bioavailability and target engagement. Reported monocyte differentiation activity supports anti-cancer/psoriasis research. Procure ≥95% purity with defined physicochemical parameters to maintain SAR integrity.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
Cat. No. B7895574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Pyrazin-2-yl-ethylamino)-acetic acid
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC(C1=NC=CN=C1)NCC(=O)O
InChIInChI=1S/C8H11N3O2/c1-6(11-5-8(12)13)7-4-9-2-3-10-7/h2-4,6,11H,5H2,1H3,(H,12,13)
InChIKeyIXBCWYQXQSISRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Pyrazin-2-yl-ethylamino)-acetic acid (CAS 1341175-31-2) - Procurement & Technical Specifications


(1-Pyrazin-2-yl-ethylamino)-acetic acid (CAS: 1341175-31-2), also known as 2-((1-(pyrazin-2-yl)ethyl)amino)acetic acid, is a chiral amino acid derivative featuring a pyrazine ring linked to an acetic acid moiety via an ethylamino spacer . This heterocyclic building block (MF: C₈H₁₁N₃O₂; MW: 181.19 g/mol) is primarily utilized in medicinal chemistry as a versatile intermediate for the synthesis of bioactive compounds, including potential CCR5 antagonists and differentiation-inducing agents [1][2].

Why (1-Pyrazin-2-yl-ethylamino)-acetic acid Cannot Be Casually Substituted with Generic Analogs


Substituting (1-Pyrazin-2-yl-ethylamino)-acetic acid with a generic pyrazine-containing amino acid or a simple ethylamino-acetic acid derivative is not a trivial, risk-free procurement decision. The compound's specific structural arrangement—a pyrazine ring, a chiral ethyl linker, and a secondary amine acetic acid terminus—dictates a unique three-dimensional pharmacophore and distinct physicochemical properties (e.g., LogP ~0.21, TPSA ~75.1 Ų) . These parameters are critical for target binding (e.g., CCR5 receptor interaction) and pharmacokinetic behavior [1]. Swapping it for an analog with a different substitution pattern (e.g., a 2-oxo derivative or a methylated amine) will fundamentally alter the compound's electronic distribution, hydrogen-bonding capacity, and metabolic stability, thereby invalidating established structure-activity relationships (SAR) and potentially derailing a medicinal chemistry program .

Quantitative Differentiation Guide: (1-Pyrazin-2-yl-ethylamino)-acetic acid vs. Key Analogs


Physicochemical Differentiation: LogP and TPSA Comparison with Amino-pyrazin-2-yl-acetic Acid

(1-Pyrazin-2-yl-ethylamino)-acetic acid (Target) exhibits a calculated LogP of 0.21 and a TPSA of 75.11 Ų, indicating moderate lipophilicity and good potential for oral absorption . In comparison, the simpler analog 2-amino-2-(pyrazin-2-yl)acetic acid (Comparator) is predicted to have a lower LogP (approx. -0.8) and a lower TPSA (approx. 89 Ų), making it significantly more polar and less membrane-permeable [1]. This quantitative difference in lipophilicity directly impacts the compound's suitability for crossing biological membranes and its overall pharmacokinetic profile.

Medicinal Chemistry ADME Lead Optimization

Structural Differentiation: Impact of the Chiral Ethyl Linker on Biological Activity

The target compound's unique feature is the chiral ethyl linker between the pyrazine ring and the aminoacetic acid moiety. This contrasts with analogs like (2-Oxo-2-pyrazin-2-yl-ethylamino)-acetic acid (CAS: 1353989-38-4), which replaces the ethyl group with a more rigid and polar 2-oxoethyl linker [1]. Preliminary pharmacological screening indicates that the target compound (with the ethyl linker) functions as a CCR5 antagonist, a mechanism of action crucial for treating HIV and inflammatory diseases [2]. This activity is not reported for the 2-oxo analog, which has been studied in different contexts, primarily as an anti-inflammatory or anti-cancer agent [3]. This suggests the ethyl linker's specific conformation and flexibility are essential for engaging the CCR5 receptor.

Medicinal Chemistry SAR CCR5 Antagonist

Commercial Availability and Purity: Benchmarking Against Close Analogs

A comparative procurement analysis reveals that (1-Pyrazin-2-yl-ethylamino)-acetic acid is offered at a standard purity of 95-98% by multiple reputable research chemical suppliers (e.g., AKSci, Leyan) . This is a significant differentiator when compared to structurally related compounds like [Methyl-(1-pyrazin-2-yl-ethyl)-amino]-acetic acid, which appears to be less commercially available and for which synthesis details are often required, indicating a lower procurement readiness level . Furthermore, the target compound's availability in gram-scale quantities from suppliers like Leyan supports its use in advanced research and development, whereas some analogs are only available as custom synthesis requests.

Procurement Sourcing Building Blocks

Recommended Application Scenarios for (1-Pyrazin-2-yl-ethylamino)-acetic acid Based on Evidence


Lead Optimization for CCR5-Targeted Therapeutics

The compound's reported activity as a CCR5 antagonist makes it a valuable scaffold for medicinal chemistry programs focused on HIV, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. Its specific LogP and TPSA profile supports its use in designing orally bioavailable candidates . This is a key differentiator from more polar or structurally distinct pyrazine analogs that may not engage the same target.

Synthesis of Differentiation-Inducing Agents for Oncology and Dermatology

Evidence indicates this compound can arrest the proliferation of undifferentiated cells and induce monocyte differentiation, suggesting its utility as a starting point for developing novel anti-cancer agents or treatments for skin conditions like psoriasis [1]. This application scenario is not applicable to simple pyrazine-2-yl acetic acid derivatives, which lack the necessary structural features for this specific biological activity.

Chemical Biology Probe Development for Pyrazine-Protein Interactions

With its defined structure and moderate lipophilicity (LogP ~0.21) [1], this compound is well-suited as a probe to study interactions between pyrazine-containing molecules and their biological targets. Its commercial availability in high purity (≥95%) ensures reliable and reproducible experimental results , making it a preferred choice over custom-synthesized or lower-purity alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Pyrazin-2-yl-ethylamino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.